molecular formula C12H19NO2 B12737026 (-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol CAS No. 106351-44-4

(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol

Cat. No.: B12737026
CAS No.: 106351-44-4
M. Wt: 209.28 g/mol
InChI Key: ONXLHKFGTDDVLQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol (CAS 7695-63-8) is a chiral β-amino alcohol characterized by a 2-propanol backbone with a (1-methylethyl)amino (isopropylamino) group at the first carbon and a phenoxy group at the third carbon. The (2S) stereochemistry is critical to its biological activity and physicochemical properties . This compound is recognized in pharmaceutical contexts as Metoprolol EP Impurity F, a byproduct or degradation product of the beta-blocker metoprolol . Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol .

Structurally, the compound shares a core motif with beta-adrenergic antagonists (beta-blockers), where the isopropylamino group and aromatic phenoxy moiety are essential for receptor interactions. However, unlike therapeutic beta-blockers such as metoprolol or betaxolol, this compound lacks additional substituents on the phenoxy ring or secondary functional groups, which may reduce its pharmacological potency .

Properties

CAS No.

106351-44-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2S)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m0/s1

InChI Key

ONXLHKFGTDDVLQ-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

The preparation of H-9/64, (-)- involves several synthetic routes and reaction conditions. One method includes performing a first allylic oxidation, followed by a protection reaction, a second allylic oxidation, a reduction reaction, an acid-catalyzed coupling reaction, a methylation reaction, and finally a deprotection reaction . These steps ensure the enantioselective preparation of the compound.

Chemical Reactions Analysis

H-9/64, (-)- undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Scientific Research Applications

H-9/64, (-)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-9/64, (-)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Beta-Blockers

The compound is structurally related to several beta-blockers and their impurities. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Pharmacological Role
(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol 7695-63-8 C₁₂H₁₉NO₂ 209.28 S-configuration; unsubstituted phenoxy Metoprolol impurity
Metoprolol (active drug) 56392-14-4 C₁₅H₂₅NO₄ 267.32 4-(2-Methoxyethyl)phenoxy group Beta-1 selective antagonist
Levobetaxolol hydrochloride 116209-55-3 C₁₈H₂₅ClN₂O₃ 352.86 S-configuration; cyclopropylmethoxyethyl phenoxy Ophthalmic beta-blocker
Metoprolol EP Impurity E 163685-38-9 C₁₃H₂₁NO₃ 239.31 2-(2-Methoxyethyl)phenoxy group Synthetic byproduct
(2S)-1-[(4-aminophenethyl)amino]-3-[4-(benzyloxy)phenoxy]-2-propanol 321574-99-6 C₂₄H₂₈N₂O₃ 392.50 Aminophenethylamino; benzyloxy-phenoxy Experimental compound

Key Observations:

  • Substituent Effects: The presence of electron-donating groups (e.g., methoxyethyl in metoprolol) enhances beta-1 receptor selectivity and metabolic stability compared to the unsubstituted phenoxy group in (-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol .
  • Stereochemistry : The S-configuration is shared with levobetaxolol, a therapeutically active beta-blocker, highlighting the importance of chirality in receptor binding .
  • Impurity Profiles: Impurity F (the target compound) and Impurity E differ in phenoxy substitution, impacting their polarity and retention times in chromatographic analyses .

Pharmacological and Physicochemical Properties

  • Receptor Binding : The absence of a methoxyethyl or cyclopropylmethoxy group (as in levobetaxolol) likely reduces beta-1 adrenergic receptor affinity, rendering it inactive or weakly active compared to therapeutic analogs .
  • Solubility and LogP : The logP of 2.1 (predicted) indicates moderate lipophilicity, lower than metoprolol (logP ~1.7) due to differences in substituent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.